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Compound of Interest

Compound Name: 3-Bromo-4,5-difluorobenzoic acid

Cat. No.: B569938

Disclaimer: Despite a comprehensive search of publicly available scientific databases and
resources, specific experimental *H NMR and 3C NMR data for 3-Bromo-4,5-difluorobenzoic
acid could not be located. This technical guide will therefore present a detailed analysis of the
closely related analogue, 3-Bromo-4-fluorobenzoic acid, to provide researchers, scientists, and
drug development professionals with a relevant and illustrative spectroscopic dataset. The
methodologies and data interpretation provided herein are intended to serve as a valuable
reference for the analysis of similar halogenated benzoic acid derivatives.

Summary of NMR Data for 3-Bromo-4-fluorobenzoic
acid
The following tables summarize the reported *H and 13C Nuclear Magnetic Resonance (NMR)

data for 3-Bromo-4-fluorobenzoic acid. This information is critical for the structural elucidation
and purity assessment of this compound.

Table 1: *H NMR Spectral Data for 3-Bromo-4-fluorobenzoic acid

Chemical Shift (6) ppm Multiplicity Assignment
8.34 multiplet H-2
8.07 multiplet H-6
7.23 multiplet H-5
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Table 2: 13C NMR Spectral Data for 3-Bromo-4-fluorobenzoic acid

Chemical Shift (8) ppm Coupling Constant (J, Hz) Assignment

170.2 - C=0 (Carboxylic Acid)
162.7 d, J=256.2 C-4

136.1 d,J=17 C-2

131.5 d,J=8.8 C-6

126.7 d,J=35 C-1

116.7 d,J=231 C-5

109.5 d,J=218 C-3

Experimental Protocols

The acquisition of high-quality NMR data is fundamental to accurate spectral interpretation. The
following section details a representative experimental protocol for obtaining *H and 3C NMR
spectra of halogenated benzoic acid derivatives, based on reported methodologies for similar
compounds.[1]

Sample Preparation:

o Dissolution: Approximately 10-20 mg of the sample is accurately weighed and dissolved in a
suitable deuterated solvent (e.g., CDCIs or DMSO-ds) to a final volume of 0.5-0.7 mL in a
clean, dry vial.

e Homogenization: The mixture is gently agitated or sonicated to ensure complete dissolution
of the sample.

o Transfer: The resulting solution is transferred to a 5 mm NMR tube using a Pasteur pipette.
To remove any particulate matter that could affect the magnetic field homogeneity, the
pipette may be plugged with a small amount of glass wool.

o Standard: A small quantity of an internal standard, such as tetramethylsilane (TMS), is
typically added for chemical shift referencing (6 = 0.00 ppm).
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1H NMR Spectroscopy:

e Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is employed for data
acquisition.

e Solvent: Chloroform-d (CDCIs) is a commonly used solvent.[2]
e Acquisition Parameters:
o Pulse Sequence: A standard single-pulse sequence.

o Number of Scans: 16 to 64 scans are typically accumulated to achieve an adequate
signal-to-noise ratio.

o Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.
13C NMR Spectroscopy:
e Instrument: The same spectrometer as used for *H NMR is utilized.
e Solvent: Chloroform-d (CDCIs) is a common choice.[2]
e Acquisition Parameters:

o Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to
single lines for each carbon atom.

o Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due
to the lower natural abundance of the 13C isotope.

o Relaxation Delay: A 2-5 second relaxation delay is employed to ensure quantitative signal
intensities, particularly for quaternary carbons.

Molecular Structure and NMR Assignments

The chemical structure of 3-Bromo-4-fluorobenzoic acid is presented below, with atoms
numbered to correspond with the assignments in the NMR data tables.
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Caption: Molecular structure of 3-Bromo-4-fluorobenzoic acid with atom numbering for NMR
correlation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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